Tris(2-cloroetil)fosfato-d12

Descripción general

Descripción

Tris(2-chloroethyl)phosphate-d12 is a chemical compound used as a flame retardant, plasticizer, and viscosity regulator in various types of polymers including polyurethanes, polyester resins, and polyacrylates . It is also used in food and beverage testing .

Synthesis Analysis

The synthesis of Tris(2-chloroethyl)phosphate-d12 involves the reaction of nitrogen to drive out the air in the reaction vessel, followed by the introduction of 650 kg of epoxyethane under vacuum. The mixture is then stirred at 45-50 °C for 2-3 hours .Molecular Structure Analysis

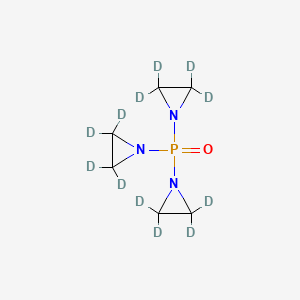

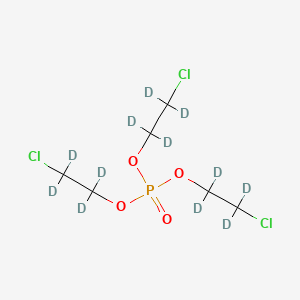

The molecular formula of Tris(2-chloroethyl)phosphate-d12 is C6D12Cl3O4P . The molecular weight is 297.56 . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The calcium species and basic functional groups on the surface of the compound are highly involved in the adsorption process of Tris(2-chloroethyl)phosphate-d12 .Physical And Chemical Properties Analysis

Tris(2-chloroethyl)phosphate-d12 is a liquid with a boiling point of 192 °C/10 mmHg (lit.) and a density of 1.448 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Ciencia Ambiental e Investigación de la Contaminación

Tris(2-cloroetil)fosfato-d12 (TCEP-d12) se utiliza en la ciencia ambiental, particularmente en el estudio de la contaminación. Se utiliza en la degradación de Tris(2-cloroetil)fosfato (TCEP) mediante técnicas de oxidación US/Fenton en una solución . La eficiencia de degradación de TCEP alcanzó un impresionante 93,18% bajo condiciones de reacción optimizadas .

Tratamiento de Aguas Residuales Industriales

TCEP-d12 encuentra una amplia aplicación en diversas industrias como materiales de construcción, textiles, fabricación de productos químicos y electrónica, lo que da como resultado una mayor concentración de estos compuestos en las aguas residuales industriales . El estudio de TCEP-d12 ayuda a comprender y tratar eficazmente las aguas residuales industriales .

Evaluación de Toxicidad

TCEP-d12 se utiliza en evaluaciones de toxicidad. Por ejemplo, la herramienta de software de estimación de toxicidad (T.E.S.T.) se utiliza para la evaluación ecotoxicológica de TCEP y sus intermediarios .

Biología Marina

En biología marina, TCEP-d12 se utiliza para estudiar los efectos de los contaminantes en la vida marina. Por ejemplo, se ha utilizado para evaluar la respuesta del rotífero marino, Brachionus plicatilis, a la coexposición a microplásticos de poliestireno y TCEP a diferentes concentraciones .

Examen de los Efectos de la Fosforilación de Proteínas

TCEP-d12 se utiliza en el examen de los efectos de la fosforilación de proteínas . Esto ayuda a comprender el papel de la fosforilación en varios procesos biológicos .

Medición de la Actividad Enzimática

TCEP-d12 se utiliza en la medición de la actividad enzimática . Esto es crucial para comprender el papel de las diversas enzimas en los procesos biológicos<a aria-label="3: 6. Measurement of Enzyme Activity TCEP-d12 is used in the measurement of enzyme activity3" data-citationid="2cb54458-8160-7226-3e51-a28897578c32-32" h="ID=SERP,5015.1" href="https://www.scbt.com/zh/p/tris-2

Mecanismo De Acción

Target of Action

Tris(2-chloroethyl)phosphate-d12, a deuterium-labeled compound, primarily targets molecules such as proteins and nucleic acids . It serves as a phosphorylating agent, capable of transferring a phosphate group from one molecule to another .

Mode of Action

Upon binding to its targets, Tris(2-chloroethyl)phosphate-d12 instigates phosphorylation . This process induces structural and functional alterations in these molecules . The phosphorylation event is a key mechanism that regulates the activity of proteins and nucleic acids, thereby influencing various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Tris(2-chloroethyl)phosphate-d12 is the phosphorylation pathway . Phosphorylation is a critical post-translational modification that regulates protein function. It can activate or deactivate enzymes, alter protein localization, and promote or disrupt protein interactions. Thus, the phosphorylation induced by Tris(2-chloroethyl)phosphate-d12 can have significant downstream effects on various cellular processes.

Result of Action

The result of Tris(2-chloroethyl)phosphate-d12 action is the alteration of the structure and function of its target molecules . By inducing phosphorylation, it can modulate the activity of proteins and nucleic acids, leading to changes in various cellular processes .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Tris(2-chloroethyl)phosphate-d12 serves as a phosphorylating agent, exhibiting the capability to transfer a phosphate group from one molecule to another . Upon binding to molecules such as proteins or nucleic acids, Tris(2-chloroethyl)phosphate-d12 instigates phosphorylation, thereby inducing structural and functional alterations in these molecules .

Cellular Effects

The effects of Tris(2-chloroethyl)phosphate-d12 on cells are primarily through its role as a phosphorylating agent. By inducing phosphorylation in proteins and nucleic acids, it can alter their structure and function, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tris(2-chloroethyl)phosphate-d12 involves its ability to transfer a phosphate group to other molecules. This phosphorylation process can lead to significant changes in the structure and function of the target molecules, potentially affecting enzyme activity, binding interactions with other biomolecules, and gene expression .

Temporal Effects in Laboratory Settings

The effects of Tris(2-chloroethyl)phosphate-d12 can change over time in laboratory settings. For instance, it has been observed that the degradation of Tris(2-chloroethyl)phosphate can be achieved in certain conditions

Dosage Effects in Animal Models

The effects of Tris(2-chloroethyl)phosphate-d12 can vary with different dosages in animal models. Subchronic administration of Tris(2-chloroethyl)phosphate has been shown to cause increased liver weight in rats and mice

Metabolic Pathways

Its role as a phosphorylating agent suggests that it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its solubility in organic solvents , it may interact with various transporters or binding proteins, influencing its localization or accumulation.

Propiedades

IUPAC Name |

tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUQLFOMPYWACS-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])([2H])C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)